H-Cys(1)-Gly-DL-Asn-Lys-DL-Arg-Thr-Arg-Gly-Cys(1)-OH.TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Cys(1)-Gly-DL-Asn-Lys-DL-Arg-Thr-Arg-Gly-Cys(1)-OHTFA is a synthetic peptide compound It is composed of a sequence of amino acids, including cysteine, glycine, asparagine, lysine, arginine, threonine, and glycine, with a trifluoroacetic acid (TFA) salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(1)-Gly-DL-Asn-Lys-DL-Arg-Thr-Arg-Gly-Cys(1)-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Loading: The first amino acid is attached to the resin.
Coupling: Subsequent amino acids are added one by one, using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed, usually with TFA.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
H-Cys(1)-Gly-DL-Asn-Lys-DL-Arg-Thr-Arg-Gly-Cys(1)-OH.TFA can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for amine modifications.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with functional groups attached to amino acids.
Scientific Research Applications
H-Cys(1)-Gly-DL-Asn-Lys-DL-Arg-Thr-Arg-Gly-Cys(1)-OH.TFA has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including drug delivery systems and as a scaffold for developing peptide-based drugs.
Industry: Utilized in the development of functionalized materials, such as bioactive coatings and sensors.
Mechanism of Action
The mechanism of action of H-Cys(1)-Gly-DL-Asn-Lys-DL-Arg-Thr-Arg-Gly-Cys(1)-OH.TFA involves its interaction with specific molecular targets. The cysteine residues can form disulfide bonds, which are crucial for maintaining the structural integrity of proteins. The peptide can also interact with cell surface receptors, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
H-Cys(1)-DL-Tyr-Ile-DL-Gln-D-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2: Another synthetic peptide with a similar sequence but different amino acid composition.
Oxytocin: A naturally occurring peptide hormone with a similar disulfide bond structure.
Uniqueness
H-Cys(1)-Gly-DL-Asn-Lys-DL-Arg-Thr-Arg-Gly-Cys(1)-OH.TFA is unique due to its specific amino acid sequence and the presence of trifluoroacetic acid, which can influence its solubility and stability. Its ability to form disulfide bonds and interact with various molecular targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(4R,10S,13S,19S,28R)-28-amino-19-(4-aminobutyl)-22-(2-amino-2-oxoethyl)-10,16-bis[3-(diaminomethylideneamino)propyl]-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H65N17O12S2.C2HF3O2/c1-17(54)27-33(63)52-19(7-4-10-44-35(40)41)29(59)47-14-26(57)49-23(34(64)65)16-67-66-15-18(38)28(58)46-13-25(56)48-22(12-24(39)55)32(62)51-20(6-2-3-9-37)30(60)50-21(31(61)53-27)8-5-11-45-36(42)43;3-2(4,5)1(6)7/h17-23,27,54H,2-16,37-38H2,1H3,(H2,39,55)(H,46,58)(H,47,59)(H,48,56)(H,49,57)(H,50,60)(H,51,62)(H,52,63)(H,53,61)(H,64,65)(H4,40,41,44)(H4,42,43,45);(H,6,7)/t17-,18+,19+,20+,21?,22?,23+,27+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBNDGIFBKBJLV-SAPBLWHVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H66F3N17O14S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1106.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.